molecular formula C20H12O B588314 3-Hydroxy Benzopyrene-d11 CAS No. 1246819-35-1

3-Hydroxy Benzopyrene-d11

Cat. No.: B588314
CAS No.: 1246819-35-1
M. Wt: 279.382
InChI Key: SPUUWWRWIAEPDB-LFFOKYCESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Benzopyrene-d11 typically involves the deuterium labeling of 3-Hydroxy Benzopyrene. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using chromatographic techniques to ensure high purity and isotopic labeling efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Benzopyrene-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy Benzopyrene-d11 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy Benzopyrene-d11 involves its metabolism to reactive intermediates that can form adducts with DNA, proteins, and other cellular macromolecules. These adducts can lead to mutations and other genetic alterations, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation and detoxification of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in pharmacokinetics and drug metabolism. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise quantification and analysis .

Properties

IUPAC Name

1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]pyren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUWWRWIAEPDB-LFFOKYCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C(=C(C(=C54)C(=C3[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857734
Record name (~2~H_11_)Benzo[pqr]tetraphen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-35-1
Record name (~2~H_11_)Benzo[pqr]tetraphen-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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